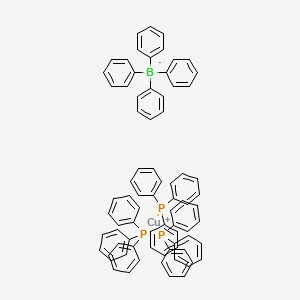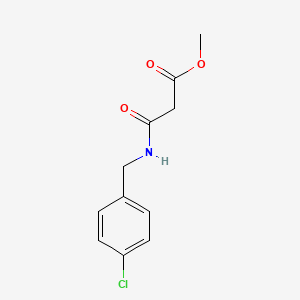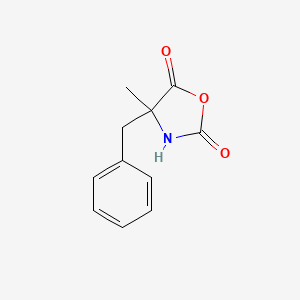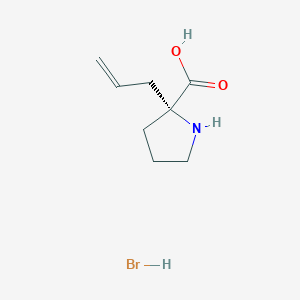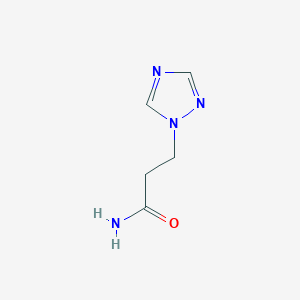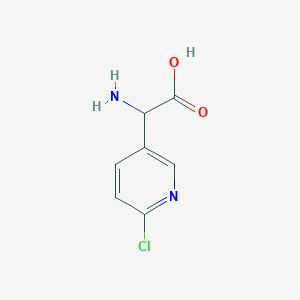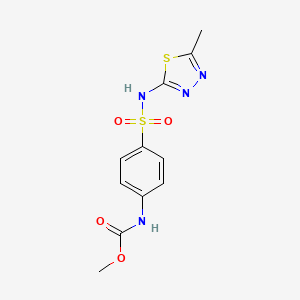
methyl (4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate is a chemical compound with the molecular formula C11H12N4O4S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate involves the reaction of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with methyl chloroformate in pyridine. The mixture is stirred at room temperature for two hours, and the solvent is then removed under reduced pressure to yield a solid product. This solid is purified by column chromatography to obtain the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Another thiadiazole derivative with similar biological activities.
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: A compound with comparable chemical structure and applications.
Uniqueness
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific exploration .
Properties
Molecular Formula |
C11H12N4O4S2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
methyl N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C11H12N4O4S2/c1-7-13-14-10(20-7)15-21(17,18)9-5-3-8(4-6-9)12-11(16)19-2/h3-6H,1-2H3,(H,12,16)(H,14,15) |
InChI Key |
XWAGWFJRGQJYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


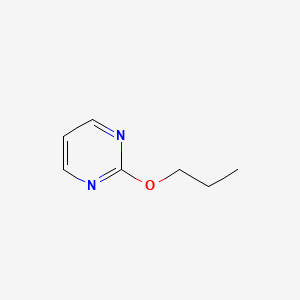
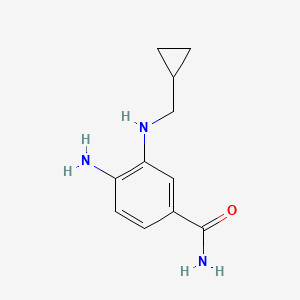
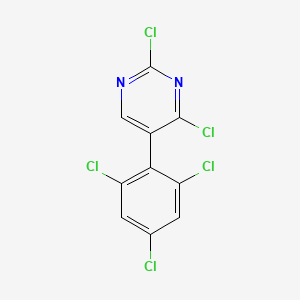
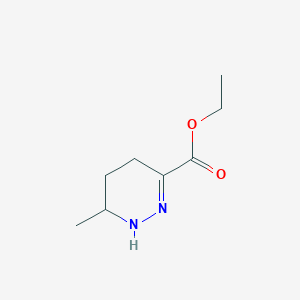
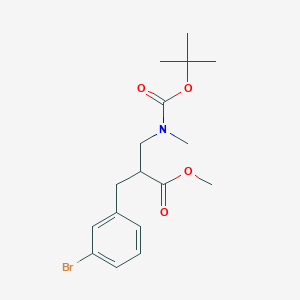

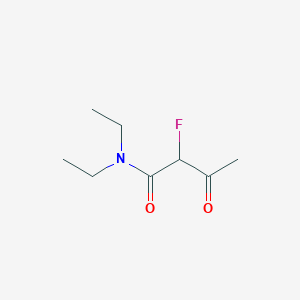
![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
